REACTION_CXSMILES
|
[C:1](Cl)(=O)C.[F:5][C:6]1[CH:7]=[C:8]([CH2:13][C:14]([OH:16])=[O:15])[CH:9]=[C:10]([F:12])[CH:11]=1>CO>[F:5][C:6]1[CH:7]=[C:8]([CH2:13][C:14]([O:16][CH3:1])=[O:15])[CH:9]=[C:10]([F:12])[CH:11]=1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
25.5 g
|
Type
|
reactant
|
Smiles
|
FC=1C=C(C=C(C1)F)CC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Type
|
CUSTOM
|
Details
|
stirring at AT
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
is prepared at 0° C.
|
Type
|
WAIT
|
Details
|
the solution is left
|
Type
|
CUSTOM
|
Details
|
the medium is evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in 250 ml of MTBE
|
Type
|
WASH
|
Details
|
The organic phase is washed three times with 100 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1)F)CC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 26.9 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |